(3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-11-3-1-2-10(8-11)13(23)22-6-4-9(5-7-22)12-20-21-14(24-12)15(17,18)19/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUNJMWQNVKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic derivative that shows potential biological activities due to its unique structural features, particularly the incorporation of the oxadiazole and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a bromophenyl group, a trifluoromethyl group, and a piperidine ring fused with an oxadiazole moiety. The presence of these functional groups is essential for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
The oxadiazole derivatives have been reported to exhibit anticancer properties through various mechanisms. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation . The presence of the piperidine ring enhances the compound's ability to penetrate cellular membranes, increasing its efficacy against tumor cells.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease . The enzyme inhibition studies suggest that the compound may act as a competitive inhibitor, binding to the active site of the enzyme.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilic nature of the bromophenyl and trifluoromethyl groups facilitates interaction with cellular membranes, enhancing uptake into cells.
- Signal Transduction Modulation : The oxadiazole moiety may influence various signaling pathways involved in cell growth and apoptosis.
- Enzyme Binding : The structural features allow for effective binding to target enzymes, leading to inhibition and subsequent biological effects.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activity. Here are some key areas of application:
Anticancer Activity
Compounds similar to (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been investigated for their antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation or interact with receptors that regulate apoptosis.
- Case Study : A derivative with similar structural characteristics demonstrated cytotoxicity against lung adenocarcinoma cells with an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity:
- Mechanism : It may disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi.
- Research Findings : Studies on related piperidine derivatives indicated effective inhibition of bacterial strains, highlighting the importance of halogen substituents in enhancing bioactivity.
Anti-inflammatory Effects
Oxadiazole derivatives have also been explored for their anti-inflammatory properties:
- Potential Applications : These compounds may modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Synthesis and Modification
The synthesis of (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can involve several chemical reactions aimed at modifying its structure to enhance biological activity or create novel derivatives. Common synthetic routes include:
- Electrophilic Substitution : Utilizing the electrophilic nature of the trifluoromethyl group to introduce additional functional groups.
- Oxidative Reactions : Modifying the oxadiazole ring to improve stability and reactivity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (3-Bromophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the 3-bromophenyl group to the piperidine-oxadiazole core. Key steps include:
- Oxadiazole formation : Cyclization of hydrazide intermediates with trifluoroacetic anhydride under controlled temperatures (80–100°C) to form the 1,3,4-oxadiazole ring .
- Piperidine functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the bromophenyl group, requiring anhydrous conditions and palladium catalysts .
- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and temperature are systematically varied. Purity is monitored via HPLC, with yields averaging 60–75% after column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and piperidine substituents. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₉H₁₄BrF₃N₃O₂) and detects isotopic patterns for bromine .
- X-ray crystallography : Used sparingly due to challenges in crystal growth, but provides absolute stereochemical configuration when feasible .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays) at 10–100 μM concentrations, with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Dose-response validation : Re-testing activity across a wider concentration range (0.1–200 μM) .
- Metabolic stability testing : Incubation with liver microsomes to assess degradation rates, which may explain reduced efficacy in cell-based vs. cell-free assays .
- Orthogonal assays : Combining enzymatic assays with phenotypic screening (e.g., zebrafish models) to confirm target engagement .
Q. What computational approaches elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes to targets like kinase domains, highlighting interactions between the trifluoromethyl-oxadiazole and hydrophobic pockets .
- QSAR modeling : Regression analysis of substituent effects (e.g., bromine vs. fluorine) on bioactivity using datasets from analogs .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Q. How does the compound’s environmental fate impact its application in ecological studies?
- Methodological Answer :
- Persistence testing : Hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light) to measure half-life .
- Bioaccumulation potential : LogP calculations (predicted ~3.5) and testing in aquatic models (e.g., Daphnia magna) to assess trophic transfer .
- Metabolite profiling : LC-MS/MS identifies degradation products, ensuring ecotoxicological assessments account for bioactive metabolites .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterification of the methanone group to enhance aqueous solubility .
- Nanoparticle encapsulation : Use of PLGA nanoparticles to improve plasma half-life in rodent models .
- Co-crystallization : Screening with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
